1-[(5-Methylpyridin-3-YL)methyl]piperazine
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Overview
Description
1-[(5-Methylpyridin-3-YL)methyl]piperazine is a chemical compound with the molecular formula C11H17N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a methyl-substituted pyridine ring attached to a piperazine moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methylpyridin-3-YL)methyl]piperazine typically involves the reaction of 5-methyl-3-pyridinemethanol with piperazine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methylpyridin-3-YL)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Scientific Research Applications
1-[(5-Methylpyridin-3-YL)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Methylpyridin-3-YL)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Methylpyridin-2-yl)methyl]piperazine
- 1-(5-Bromo-3-methylpyridin-2-yl)piperazine
- 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine
Uniqueness
1-[(5-Methylpyridin-3-YL)methyl]piperazine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
182354-90-1 |
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Molecular Formula |
C11H17N3 |
Molecular Weight |
191.278 |
IUPAC Name |
1-[(5-methylpyridin-3-yl)methyl]piperazine |
InChI |
InChI=1S/C11H17N3/c1-10-6-11(8-13-7-10)9-14-4-2-12-3-5-14/h6-8,12H,2-5,9H2,1H3 |
InChI Key |
OBCVMHQQPMNEBP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1)CN2CCNCC2 |
Origin of Product |
United States |
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